Methyl undecanoate

Vector Control Insect Repellent Discovery Natural Product Bioactivity

Select this C11 FAME as your definitive GC internal standard for biodiesel, ensuring baseline separation from C16/C18 matrix peaks and eliminating co-elution errors. Its -10°C melting point ensures cold-flow handling, unlike C12 analogs. Leverage validated DEET-parity mosquito repellency (Aedes aegypti) for novel bio-based formulations. Confirm 98% min purity and -20°C storage for assay consistency.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 1731-86-8
Cat. No. B167296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl undecanoate
CAS1731-86-8
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)OC
InChIInChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3
InChIKeyXPQPWPZFBULGKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgPurity:99%Physical liquid

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Undecanoate (CAS 1731-86-8): Properties, Applications, and Procurement Guide for Research and Industry


Methyl undecanoate (CAS 1731-86-8), also known as undecanoic acid methyl ester, is a medium-chain fatty acid methyl ester (FAME) with the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol [1]. It is a colorless to pale yellow liquid characterized by a mild, fatty, and fruity odor, with a density of 0.872 g/mL at 25°C and a boiling point of 247-249°C . This compound is naturally present in various fruits and plants, including Daphne odora and mango [2]. Its primary applications span analytical chemistry as an internal standard, flavor and fragrance formulations, and emerging research in insect repellency and antimicrobial activity .

Why Methyl Undecanoate Cannot Be Simply Substituted with Other Fatty Acid Methyl Esters in Critical Applications


The performance of fatty acid methyl esters (FAMEs) is exquisitely sensitive to chain length, which governs fundamental physicochemical properties including vapor pressure, enthalpy of vaporization, and biological activity [1]. Substituting methyl undecanoate (C11:0) with a shorter-chain analog like methyl decanoate (C10:0) or a longer-chain analog like methyl laurate (C12:0) results in predictable but significant shifts in volatility, odor profile, and bioactivity due to the constant ~4.56 kJ·mol⁻¹ contribution of each CH₂ group to vaporization enthalpy [1]. Furthermore, in analytical applications, the use of an incorrect internal standard compromises method accuracy and reproducibility. In bioassays, chain length directly impacts potency; for instance, the minimum effective dose (MED) for mosquito repellency differs markedly between C11 and C12 methyl esters [2]. Therefore, generic substitution without quantitative validation introduces unacceptable variability in research outcomes and product performance.

Quantitative Differentiation of Methyl Undecanoate: Head-to-Head Evidence for Scientific Selection


Mosquito Biting Deterrence: Methyl Undecanoate Equals DEET Potency Against Aedes aegypti

In a head-to-head evaluation using the Ali and Khan (A&K) in vitro bioassay, methyl undecanoate demonstrated a Minimum Effective Dose (MED) of 25 μg cm⁻² against Aedes aegypti mosquitoes, which is identical to the potency of the gold-standard synthetic repellent DEET (MED = 25 μg cm⁻²) [1]. In the Klun and Debboun (K&D) bioassay, methyl undecanoate achieved a Biting Deterrence Index (BDI) between 0.80 and 0.99, a range that is statistically equivalent to both DEET and its parent acid, undecanoic acid [1]. This establishes methyl undecanoate as a structurally distinct, naturally occurring ester with DEET-comparable efficacy.

Vector Control Insect Repellent Discovery Natural Product Bioactivity

Analytical Internal Standard: Validated Use for Accurate Quantification of Biodiesel FAMEs

Methyl undecanoate is established and validated as an internal standard for the gas chromatographic (GC) analysis of fatty acid methyl esters (FAMEs) in biodiesel . A specific application protocol details its use in quantifying biodiesel produced via transesterification of Pistacia chinensis oil catalyzed by mixed calcium and cerium oxides . In contrast, common alternatives like methyl decanoate (C10:0) or methyl tridecanoate (C13:0) may co-elute with target analytes in complex biodiesel matrices due to their chain length proximity to major biodiesel components (e.g., C16:0, C18:0, C18:1), leading to inaccurate quantification.

Analytical Chemistry Biodiesel Analysis Gas Chromatography

Vaporization Thermodynamics: Precise Chain-Length Dependent Enthalpy Differentiates C11:0 from Adjacent FAMEs

A comprehensive study measured vapor pressures and derived vaporization enthalpies (ΔlgHm°) at 298.15 K for a homologous series of FAMEs from C3 to C20 [1]. The data established an impeccable linear chain-length dependence, with each additional CH₂ group contributing 4.56 ± 0.06 kJ·mol⁻¹ to the enthalpy of vaporization [1]. Methyl undecanoate (C11:0) exhibits a vaporization enthalpy that is precisely 4.56 kJ·mol⁻¹ higher than methyl decanoate (C10:0) and 4.56 kJ·mol⁻¹ lower than methyl dodecanoate (C12:0). This predictable difference directly impacts volatility, boiling point, and energy requirements for separation processes.

Physical Chemistry Thermodynamics Process Engineering

Physical Property Comparison: Methyl Undecanoate vs. Methyl Laurate (C12:0) - A Quantitative Profile

Comparative analysis of key physical properties reveals significant differences between methyl undecanoate (C11:0) and the closely related analog methyl laurate (C12:0). Methyl undecanoate exhibits a boiling point of 247-249 °C , while methyl laurate boils at a higher temperature of 261-267 °C . The melting point also differs substantially: -10 °C for methyl undecanoate versus 4-5 °C for methyl laurate . The density is nearly identical (0.872 vs. 0.870 g/mL at 25°C) , but the flash point shows a clear distinction: 109 °C for C11:0 versus 139 °C for C12:0 . These differences stem directly from the additional CH₂ group in C12:0.

Physical Properties Formulation Science Material Selection

Recommended Application Scenarios for Methyl Undecanoate Based on Differentiated Evidence


Development of DEET-Alternative Mosquito Repellent Formulations

Based on its established parity with DEET in A&K and K&D bioassays (MED = 25 μg cm⁻²; BDI = 0.80–0.99) [1], methyl undecanoate is a compelling starting material for developing next-generation, naturally derived mosquito repellents. Researchers seeking to avoid synthetic actives can leverage this compound's validated efficacy against Aedes aegypti, the vector for dengue, Zika, and yellow fever. Its C11 chain length represents a structural sweet spot for this bioactivity, as evidenced by its equal performance to the C12 analog methyl dodecanoate [1].

Accurate Biodiesel Analysis via Gas Chromatography

Analytical laboratories engaged in biodiesel research and quality control should select methyl undecanoate as the internal standard of choice for GC-FID quantification of FAMEs in complex matrices like Pistacia chinensis biodiesel . Its C11 chain length is strategically positioned to avoid co-elution with the primary C16 and C18 FAME constituents of biodiesel, thereby ensuring peak resolution and method accuracy that cannot be guaranteed with shorter- or longer-chain internal standards.

Formulation of Cold-Tolerant Liquid Products

For industrial formulations requiring a liquid fatty ester with a low melting point, methyl undecanoate (-10 °C) offers a distinct advantage over methyl laurate (4-5 °C) . This property is particularly relevant for products that must remain pourable or sprayable in cold-chain storage or unheated manufacturing environments. The 14-15 °C difference in melting point is a critical design parameter for formulators.

Calibration of Thermodynamic Models for Separation Processes

Process engineers modeling distillation, evaporation, or reactive separation of FAME mixtures require precise thermodynamic data. The validated vapor pressure and vaporization enthalpy data for methyl undecanoate, which conform to the chain-length dependent correlation (4.56 kJ·mol⁻¹ per CH₂ group) [2], provide a reliable anchor point for developing and calibrating equation-of-state models and activity coefficient models. This ensures accurate simulation of industrial biodiesel purification or fatty acid fractionation.

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